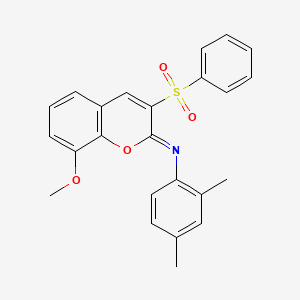
3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-8-methoxychromen-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-8-methoxychromen-2-imine” is a complex organic molecule. It contains a chromen-2-imine group, which is a heterocyclic compound that is a derivative of chromene. The molecule also contains a benzenesulfonyl group and a 2,4-dimethylphenyl group, which are both aromatic compounds. The presence of these groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
Based on its name, this compound likely has a complex three-dimensional structure. The chromen-2-imine group would form a heterocyclic ring, with the benzenesulfonyl and 2,4-dimethylphenyl groups attached to different positions on the ring. The methoxy group would likely be attached to the 8-position of the chromen-2-imine ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific positions of the functional groups and the overall structure of the molecule. The chromen-2-imine ring, the benzenesulfonyl group, and the 2,4-dimethylphenyl group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chromen-2-imine ring, the benzenesulfonyl group, and the 2,4-dimethylphenyl group could affect the compound’s solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
Compounds with benzenesulfonyl and related groups have been explored for their catalytic properties in organic synthesis. For example, sulfonated Schiff base dimethyltin(IV) coordination polymers were synthesized and characterized, demonstrating application as catalysts for Baeyer–Villiger oxidation under solvent-free conditions, achieving overall conversions up to 98% for various ketones to esters or lactones (Martins et al., 2016). Similarly, Schiff base copper(II) complexes derived from benzenesulfonyl-containing ligands showed efficiency and selectivity in alcohol oxidation, highlighting their potential in homogeneous catalysis (Hazra et al., 2015).
Photodynamic Therapy and Photosensitizers
The synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base showed high singlet oxygen quantum yield, indicating potential applications in photodynamic therapy for cancer treatment. These compounds exhibited good fluorescence properties and high photodegradation quantum yield, making them suitable as Type II photosensitizers (Pişkin et al., 2020).
Molecular Electronics and Luminescence Sensing
Compounds incorporating dimethylphenyl and related groups have been employed in the development of metal-organic frameworks (MOFs) with luminescence sensing capabilities. For instance, lanthanide-based MOFs were synthesized for the selective sensing of benzaldehyde derivatives, demonstrating their utility in detecting specific chemicals through fluorescence changes (Shi et al., 2015).
Antitumor Agents and Chemical Synthesis
In another study, a novel method for the synthesis of an antitumor agent featuring the benzo[g]isochromene structure was developed, employing a dual role Pd(II) catalyst. This showcases the versatility of compounds with such structural motifs in synthesizing complex molecules with potential therapeutic applications (Mondal et al., 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-8-methoxychromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-16-12-13-20(17(2)14-16)25-24-22(30(26,27)19-9-5-4-6-10-19)15-18-8-7-11-21(28-3)23(18)29-24/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUUGPKZMMXHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

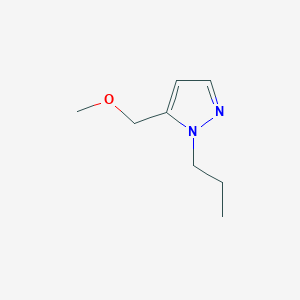
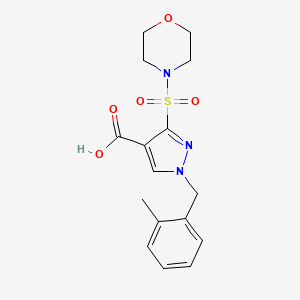

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2926249.png)
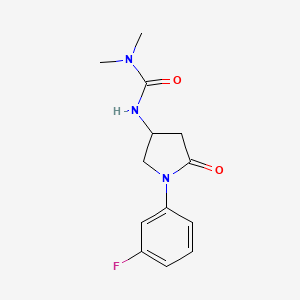
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2926252.png)
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2926256.png)

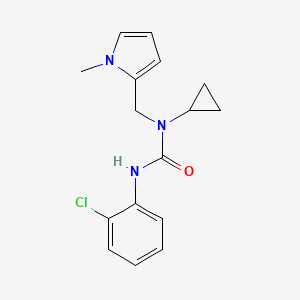
![ethyl 4,5-dimethyl-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/no-structure.png)
![3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2926260.png)


![2-Chloro-1-(5-propan-2-yl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethanone](/img/structure/B2926264.png)